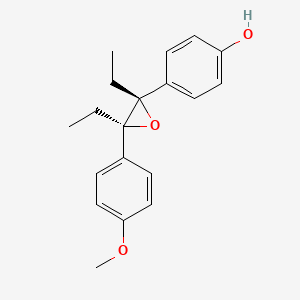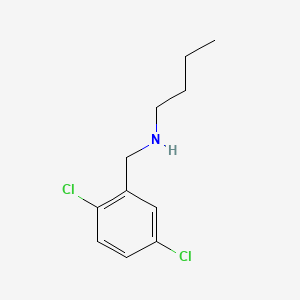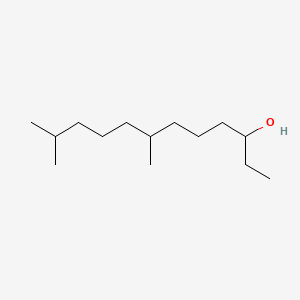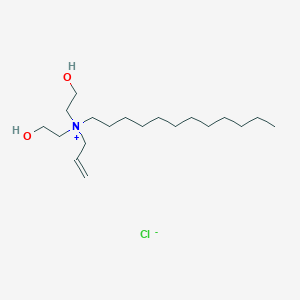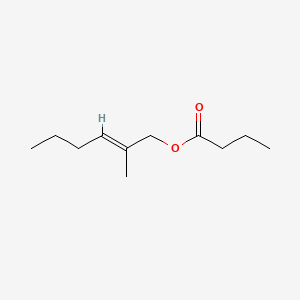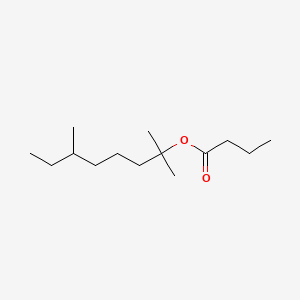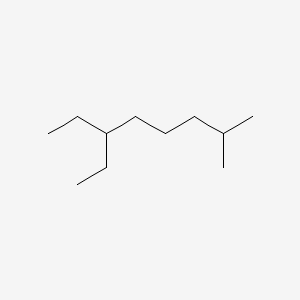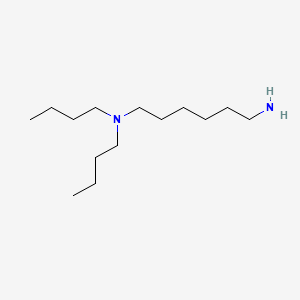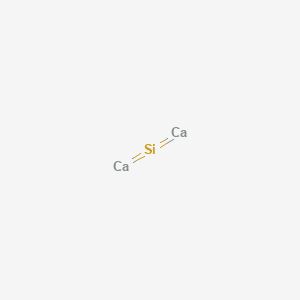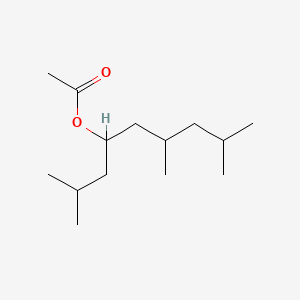
3-(O-5''-(thymidine)2'-succinyloxyethylthio)rifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S is a complex organic compound with the molecular formula C53H65N3O20S and a molecular weight of 1096.1563 . This compound is a derivative of rifamycin S, which is a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial properties, particularly against Gram-positive bacteria such as Mycobacterium tuberculosis and drug-resistant Staphylococcus aureus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S typically involves the modification of rifamycin S. One common method includes the reaction of rifamycin S with thymidine derivatives under specific conditions. For instance, rifamycin S can be reacted with thymidine-2’-succinate in the presence of a coupling agent to form the desired compound .
Industrial Production Methods
Industrial production of rifamycin S, the precursor to 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S, often involves the fermentation of Streptomyces mediterranei followed by extraction and purification processes. The crude rifamycin S is then subjected to further chemical modifications to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rifamycin core.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of rifamycin derivatives with altered antibacterial properties .
Wissenschaftliche Forschungsanwendungen
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives.
Biology: Studied for its interactions with bacterial RNA polymerase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the production of antibiotics and other pharmaceutical compounds
Wirkmechanismus
The mechanism of action of 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of RNA polymerase, which is crucial for the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampicin: Another rifamycin derivative used to treat tuberculosis and leprosy.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifaximin: Used for treating traveler’s diarrhea and irritable bowel syndrome.
Uniqueness
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S is unique due to its thymidine moiety, which enhances its binding affinity to bacterial RNA polymerase. This modification potentially increases its antibacterial efficacy compared to other rifamycin derivatives .
Eigenschaften
CAS-Nummer |
191152-94-0 |
|---|---|
Molekularformel |
C53H65N3O20S |
Molekulargewicht |
1096.2 g/mol |
IUPAC-Name |
1-O-[2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]ethyl] 4-O-[[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate |
InChI |
InChI=1S/C53H65N3O20S/c1-23-12-11-13-24(2)50(67)54-40-44(64)38-37(45(65)48(40)77-19-18-71-35(59)14-15-36(60)72-22-33-31(58)20-34(75-33)56-21-25(3)51(68)55-52(56)69)39-47(29(7)43(38)63)76-53(9,49(39)66)73-17-16-32(70-10)26(4)46(74-30(8)57)28(6)42(62)27(5)41(23)61/h11-13,16-17,21,23,26-28,31-34,41-42,46,58,61-63H,14-15,18-20,22H2,1-10H3,(H,54,67)(H,55,68,69)/b12-11+,17-16+,24-13-/t23-,26+,27+,28+,31?,32-,33+,34+,41-,42+,46+,53-/m0/s1 |
InChI-Schlüssel |
PTKCNQZTWYOMIC-CEIIIIIZSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]5C(C[C@@H](O5)N6C=C(C(=O)NC6=O)C)O)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



